2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid
Overview
Description
2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid is a chemical compound with the molecular formula C15H20N4O3 and a molecular weight of 304.34 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C . This notation provides a text-based representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
DPP IV Inhibition for Diabetes Treatment
The molecule is involved in the inhibition of Dipeptidyl peptidase-IV (DPP IV), a protein that plays a significant role in glucose metabolism and insulin secretion. The molecule's involvement in this process makes it a target for the treatment of Type 2 Diabetes Mellitus (T2DM) by preventing the degradation of incretin molecules, which are crucial for insulin secretion (Mendieta, Tarragó & Giralt, 2011).
Pyranopyrimidine Synthesis
The compound is a precursor in the synthesis of pyranopyrimidine structures, which are significant in medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. The review covers synthetic pathways and the application of hybrid catalysts in the synthesis of these structures, highlighting the compound's role in developing lead molecules (Parmar, Vala & Patel, 2023).
Organotin(IV) Complexes
The compound's derivatives, specifically with pyrimidine, are utilized in creating organotin(IV) complexes, known for their anticarcinogenic and toxic properties. These complexes exhibit high cytotoxic activity and hold promise in cancer treatment due to the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety (Ali, Shahzadi & Imtiaz-ud-Din, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,2-dimethyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-15(2)10(11(15)13(21)22)12(20)18-6-8-19(9-7-18)14-16-4-3-5-17-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOGGNKEKCMWCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123931 | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-69-4 | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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